molecular formula C19H19N5O4S2 B2825837 methyl 2-{2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate CAS No. 1223975-92-5

methyl 2-{2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate

Cat. No.: B2825837
CAS No.: 1223975-92-5
M. Wt: 445.51
InChI Key: UESHETJNWVXVHX-UHFFFAOYSA-N
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Description

Methyl 2-{2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core, substituted with a thiomorpholine ring at position 2 and a methyl benzoate-linked acetamido group at position 4. This structure combines a bicyclic scaffold with sulfur and nitrogen atoms, which are common in bioactive molecules targeting enzymes like kinases or epigenetic regulators .

Properties

IUPAC Name

methyl 2-[[2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S2/c1-28-18(27)12-4-2-3-5-13(12)21-14(25)10-24-11-20-16-15(17(24)26)30-19(22-16)23-6-8-29-9-7-23/h2-5,11H,6-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESHETJNWVXVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolo[4,5-d]pyrimidine core, followed by the introduction of the thiomorpholine and benzoate groups. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Methyl 2-(2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues in Thiazolo-Pyrimidine Derivatives

The thiazolo[4,5-d]pyrimidine motif is a versatile scaffold. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Structural Features Reported Activities/Synthesis Methods Reference
Methyl 2-{2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate - Thiomorpholin-4-yl at C2
- Methyl benzoate-acetamido at C6
- Bicyclic thiazolo[4,5-d]pyrimidine
- Thiomorpholine enhances solubility
Hypothesized kinase inhibition (based on thiomorpholine’s role in HDAC inhibitors)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - Trimethoxybenzylidene at C2
- Ethyl carboxylate at C6
- Thiazolo[3,2-a]pyrimidine
- Flattened boat conformation in pyrimidine ring
Crystal structure resolved (P21/n space group); potential antimicrobial activity
5-(4-Chlorophenyl)-4-oxo-2-thioxo-1,3,4,5-tetrahydro-2H-benzo[4',5']thiazolo[3',2':1,6]pyrido[2,3-d]pyrimidine-6-carbonitrile - Chlorophenyl at C5
- Thioxo group at C2
- Tricyclic benzothiazolopyridopyrimidine
- High electronegativity from CN group
Synthesized via thiobarbituric acid reaction; potential enzyme inhibition (e.g., topoisomerases)
7-Phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidine derivatives - Phenyl at C7
- Thioxo group at C5
- Thiazolo[4,5-d]pyrimidine with reduced pyrimidine ring Microwave-assisted synthesis; explored for antiproliferative activity
Key Observations:

Substituent Effects on Bioactivity: The thiomorpholin-4-yl group in the target compound may enhance solubility and mimic cofactor-binding motifs in enzymes like histone deacetylases (HDACs), similar to SAHA analogs .

Synthetic Methodologies :

  • The target compound’s synthesis likely involves coupling acetamido-benzoate derivatives with thiomorpholine-substituted thiazolo[4,5-d]pyrimidine precursors, analogous to methods using cesium carbonate and DMF for cyclization .
  • Microwave-assisted synthesis (e.g., ) improves yields for thiazolo-pyrimidines compared to conventional heating.

Crystallographic Insights :

  • Pyrimidine rings in analogs like exhibit puckering (flattened boat conformation), which may influence intermolecular interactions (e.g., C–H···O hydrogen bonds) and crystal packing.

Pharmacokinetic and Physicochemical Comparisons

While direct data for the target compound are unavailable, similarities to aglaithioduline (a SAHA-like compound with ~70% Tanimoto similarity ) suggest:

  • LogP : Estimated ~2.5–3.5 (moderate lipophilicity due to thiomorpholine and benzoate groups).
  • Hydrogen Bond Acceptors/Donors: 8–10 acceptors (N, O, S atoms), 2–3 donors (NH, OH), aligning with HDAC inhibitor profiles .

Biological Activity

Methyl 2-{2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article aims to summarize the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound belongs to the thiazolopyrimidine class and features a thiomorpholine moiety, which is known for enhancing biological activity through improved solubility and bioavailability. The presence of the benzoate group may also contribute to its pharmacological properties.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects against diseases characterized by inflammation or microbial infections.

Anti-inflammatory Activity

Research has indicated that derivatives of thiazolopyrimidines exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

CompoundCOX-II Inhibition (IC50)Selectivity Index
Methyl 2-{...}0.52 μM10.73
Celecoxib0.78 μM9.51

This table summarizes the inhibitory activity of related compounds against COX-II enzymes, highlighting the potential of methyl 2-{...} as a competitive anti-inflammatory agent .

Antimicrobial Activity

The compound's heterocyclic structure suggests potential antimicrobial properties. Research into similar thiazolopyrimidine derivatives has documented their effectiveness against various bacterial strains. These compounds often disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies

  • In Vivo Studies : A study evaluated the in vivo anti-inflammatory effects of thiazolopyrimidine derivatives in animal models. The results showed a significant reduction in inflammation markers compared to control groups, supporting the hypothesis that these compounds can effectively modulate inflammatory responses.
  • In Vitro Studies : Another investigation focused on the antimicrobial efficacy of thiazolopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced antibacterial activity, suggesting that methyl 2-{...} could be optimized for improved efficacy .

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